Chk2 Inhibitor - 693222-51-4; 724708-21-8

Chk2 Inhibitor

Catalog Number: EVT-2884877
CAS Number: 693222-51-4; 724708-21-8
Molecular Formula: C15H13N5O2
Molecular Weight: 295.302
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Chk2 inhibitors can be classified based on their chemical structure and mechanism of action. Notable examples include CCT241533, BML-277, and others that have been synthesized to target the ATP-binding site of Chk2, inhibiting its activity with high specificity . The molecular formula for CCT241533 is C23H27FN4O4, and it has been characterized as a potent inhibitor with an IC50 value of approximately 3 nM against Chk2 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Chk2 inhibitors typically involves multiple synthetic steps, often starting from readily available precursors. For instance, CCT241533 was synthesized using a series of reactions including Grignard reactions and various coupling methods to construct the quinazoline core . BML-277 was developed through a similar approach, demonstrating high selectivity with minimal cross-reactivity against other kinases .

Example Synthesis Steps for CCT241533:

  1. Grignard Reaction: Reacting 3-formylindole with tert-butylmagnesium chloride.
  2. Nitrile Formation: Substituting the resulting product with sodium cyanide.
  3. Reduction: Using lithium aluminum hydride to convert nitrile to amine.
  4. Coupling and Quaternization: Sequential steps involving iodination, oxidation, and condensation reactions to finalize the compound.

These methods highlight the complexity involved in synthesizing selective inhibitors for Chk2.

Molecular Structure Analysis

Structure and Data

The molecular structure of CCT241533 has been elucidated through X-ray crystallography, revealing that it binds within the ATP-binding site of Chk2. The binding interactions include hydrogen bonds between the inhibitor and key amino acids within the kinase domain, such as methionine 304 and glutamic acid 308 . This structural information is critical for understanding how modifications to the inhibitor could enhance its potency or selectivity.

Structural Features:

  • Core Structure: Quinazoline scaffold
  • Functional Groups: Hydroxyl groups for hydrogen bonding
  • Binding Mode: Occupies ATP pocket with specific interactions enhancing selectivity over other kinases .
Chemical Reactions Analysis

Reactions and Technical Details

Chk2 inhibitors undergo various chemical reactions during their synthesis and when interacting with biological targets. The inhibition mechanism primarily involves competitive inhibition where the inhibitor competes with ATP for binding at the active site of Chk2. The specificity is crucial; for example, CCT241533 exhibits over 80-fold selectivity against Chk1, minimizing off-target effects that could lead to unwanted side effects in therapeutic applications .

Mechanism of Action

Process and Data

Chk2 inhibitors like CCT241533 function by disrupting the normal phosphorylation activity of Chk2 in response to DNA damage signals. By inhibiting autophosphorylation at specific residues (e.g., S516), these compounds can alter downstream signaling pathways involved in cell cycle regulation and apoptosis . This inhibition can enhance the cytotoxic effects of genotoxic agents in cancer cells while providing a protective effect in normal tissues.

Key Mechanistic Insights:

  • Inhibition of Autophosphorylation: Prevents activation of checkpoint signaling.
  • Interference with DNA Damage Response: Alters cellular responses leading to increased sensitivity to treatments like poly(ADP-ribose) polymerase inhibitors.
Physical and Chemical Properties Analysis

Physical Properties

Chk2 inhibitors generally exhibit properties conducive to pharmaceutical applications:

  • Solubility: Varies based on specific chemical modifications.
  • Stability: Dependent on functional groups; typically designed for metabolic stability.

Chemical Properties

  • Molecular Weight: For CCT241533, approximately 442.48 g/mol.
  • IC50 Values: Indicative of potency; CCT241533 shows an IC50 value as low as 3 nM against Chk2 .

These properties are essential for determining bioavailability and efficacy in therapeutic contexts.

Applications

Scientific Uses

Chk2 inhibitors have significant potential applications in cancer research:

  • Enhancing Chemotherapy Efficacy: By sensitizing tumor cells to DNA-damaging agents.
  • Research Tool Compounds: Used in studies investigating cell cycle checkpoints and DNA repair mechanisms.
  • Potential Therapeutic Agents: Especially in tumors with p53 mutations where traditional therapies may fail due to intact checkpoint pathways .
Molecular Mechanisms of Chk2 Signaling in Genomic Stability

Role of Chk2 in DNA Damage Response (DDR) Pathways

Checkpoint kinase 2 (Chk2) is a master regulator of genomic integrity, coordinating cellular responses to DNA double-strand breaks (DSBs)—among the most lethal forms of DNA damage. Each cell experiences ~10 DSBs daily from endogenous metabolic byproducts and exogenous insults like ionizing radiation [1] [3]. Chk2 is activated by DSBs and phosphorylates >20 downstream substrates to initiate DNA repair, cell cycle arrest, senescence, or apoptosis, depending on damage severity and cellular context [1] [5]. Structurally, Chk2 contains three functional domains: an N-terminal SQ/TQ cluster domain (SCD) for phosphorylation by upstream kinases, a forkhead-associated (FHA) domain mediating phospho-dependent protein interactions, and a C-terminal kinase domain [1] [5] [9].

In DDR, Chk2 functions as a signal amplifier. Following DSB detection by the MRE11-RAD50-NBS1 (MRN) complex, the apical kinase ATM phosphorylates Chk2 at Thr68 within the SCD. This phosphorylation triggers Chk2 dimerization via FHA domain interactions, enabling trans-autophosphorylation at residues including Thr383 and Ser516 in the kinase domain. Dimer dissociation then releases active monomeric Chk2 to phosphorylate targets involved in diverse DDR pathways [1] [5] [9]. Notably, Chk2-deficient cells exhibit profound genomic instability, characterized by unresolved DNA lesions, chromosomal translocations, and increased mutation rates [1] [9].

  • Table 1: Key Chk2 Phosphorylation Sites and Functional Impacts
    Phosphorylation SiteActivating KinaseFunctional Consequence
    Thr68ATMDimerization & activation
    Thr383/Ser387AutophosphorylationFull kinase activation
    Ser516AutophosphorylationNuclear retention
    Ser379AutophosphorylationUbiquitin-mediated degradation [1] [5]

Phosphorylation Cascades: ATM/ATR-Dependent Activation of Chk2

Chk2 activation is primarily initiated by ATM in response to DSBs, though crosstalk exists with ATR (activated by replication stress) and DNA-PK [1] [5] [9]. ATM phosphorylates Chk2 at Thr68, creating a phospho-docking site for the FHA domain of another Chk2 molecule. This facilitates dimerization and subsequent autophosphorylation at multiple sites (e.g., Thr383/387 in the T-loop), inducing conformational changes that release active monomers [1] [5].

Spatiotemporal regulation of phosphorylation is critical. SCD phosphorylation is transient due to rapid dephosphorylation after dimer dissociation, limiting Chk2 activity to early DDR phases [1] [5]. Post-translational modifications also regulate Chk2 stability: autophosphorylation at Ser379 promotes ubiquitination by the E3 ligase Cullin 1, targeting Chk2 for proteasomal degradation and preventing sustained checkpoint activation [1] [5]. DNA-PK can phosphorylate Chk2 in vitro, suggesting compensatory activation mechanisms when ATM is impaired—a relevant mechanism in cancer therapy resistance [1] [7].

Chk2-Mediated Cell Cycle Checkpoints: G1/S and G2/M Transitions

Chk2 enforces genomic stability by halting cell cycle progression at two critical junctures:

  • G1/S Checkpoint: Activated Chk2 phosphorylates p53 at Ser20, stabilizing it and enabling transactivation of p21. p21 inhibits cyclin E-CDK2 complexes, preventing Rb phosphorylation and E2F-mediated S-phase entry. This allows time for DNA repair before replication [1] [3] [9].
  • G2/M Checkpoint: Chk2 phosphorylates and inactivates Cdc25 phosphatases (Cdc25A/C). Inactivated Cdc25 fails to remove inhibitory phosphorylations on CDK1, preventing cyclin B-CDK1 activation and mitotic entry. Simultaneously, Chk2 phosphorylates Wee1, enhancing its ability to inhibit CDK1 [3] [5] [9].

In p53-deficient cancers (common in malignancies), Chk2 can still enforce G2/M arrest via CDC25 regulation, providing a p53-independent mechanism for preventing mitotic catastrophe [3] [9].

Crosstalk Between Chk2 and Apoptotic Pathways: p53-Dependent vs. p53-Independent Mechanisms

Chk2 orchestrates life-or-death decisions through interactions with apoptotic pathways:

  • p53-Dependent Apoptosis: Phosphorylated p53 not only induces cell cycle arrest but also transactivates pro-apoptotic genes like PUMA, BAX, and NOXA. This pathway dominates in cells with severe irreparable DNA damage [1] [8] [9].
  • p53-Independent Apoptosis: Chk2 directly phosphorylates E2F1 (enhancing its pro-apoptotic activity) and promotes BIM stabilization. Additionally, Chk2 phosphorylates the promyelocytic leukemia (PML) protein, facilitating its association with p53 and other apoptosis regulators within nuclear bodies [1] [8].

Notably, tumour cells with persistent Chk2 activation may become "addicted" to its anti-apoptotic functions in DNA repair, making them vulnerable to Chk2 inhibition—a therapeutic strategy exploiting synthetic lethality [8].

  • Table 2: Synthetic Lethality Interactions with Chk2 Inhibition
    Deficient Pathway in CancerCombined Chk2 InhibitionTherapeutic Outcome
    BRCA1/2 (HR deficiency)PARP inhibitionDNA repair collapse & cell death
    p53 mutationATR/Chk1 inhibitionMitotic catastrophe
    PDL1 overexpression (tumour-intrinsic)Chk1 inhibitionEnhanced DNA damage & apoptosis [2] [3] [7]

Properties

CAS Number

693222-51-4; 724708-21-8

Product Name

Chk2 Inhibitor

IUPAC Name

5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one

Molecular Formula

C15H13N5O2

Molecular Weight

295.302

InChI

InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20)

InChI Key

SMPPSGXPGZSJCP-FLIBITNWSA-N

SMILES

C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.